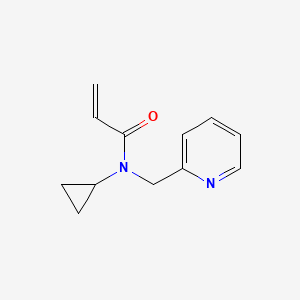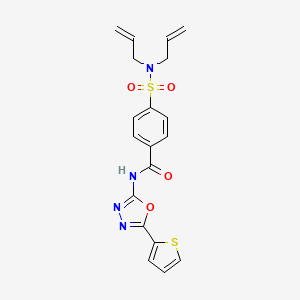
4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a sulfamoyl group, a thiophenyl group, and an oxadiazolyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the thiophenyl group, and the attachment of the sulfamoyl group.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the oxadiazole and thiophene rings suggests a planar structure around these moieties, while the sulfamoyl group could introduce some three-dimensionality.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. The presence of the sulfamoyl and oxadiazole groups suggests potential reactivity under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound, but without specific experimental data, these would only be educated guesses.Scientific Research Applications
Anticancer Activity
Compounds containing the 1,3,4-oxadiazol moiety have been extensively studied for their anticancer properties. For example, a series of substituted benzamides, which are structurally related to the specified compound, exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest that the presence of the 1,3,4-oxadiazol and thiophenyl groups could contribute to anticancer activity, making the specified compound a potential candidate for anticancer research (Ravinaik et al., 2021).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing the thiadiazole amide group, which shares structural similarity with the specified compound, have shown significant nematocidal activity. These compounds were effective against Bursaphelenchus xylophilus, suggesting that the specified compound may also possess potential nematocidal or pesticidal applications (Liu et al., 2022).
Antimicrobial Activity
Compounds featuring the 1,3,4-oxadiazole core have been synthesized and evaluated for their antimicrobial efficacy. This includes a variety of structures showing considerable antibacterial and antifungal activities. Given the structural features of the specified compound, it could be explored for antimicrobial applications as well, potentially offering new pathways for combating resistant microbial strains (Desai et al., 2016).
Corrosion Inhibition
The oxadiazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. This suggests that compounds like the specified one could be valuable in protecting industrial equipment or infrastructure from corrosion, highlighting an application in materials science (Ammal et al., 2018).
Safety And Hazards
Without specific information, it’s impossible to provide accurate safety and hazard information for this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Potential areas of interest could include medicinal chemistry, if the compound shows biological activity, or materials science, if the compound has interesting physical properties.
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-3-11-23(12-4-2)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(27-19)16-6-5-13-28-16/h3-10,13H,1-2,11-12H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDALKMGUWGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)
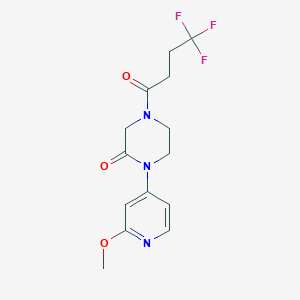
![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)

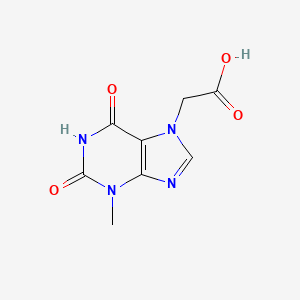
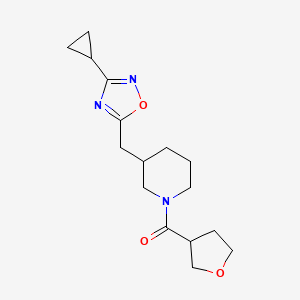
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2857411.png)
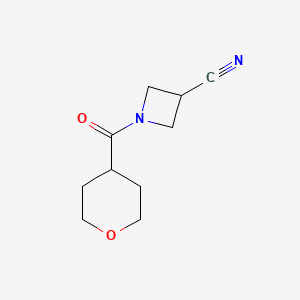
![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)
![[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine](/img/structure/B2857417.png)
![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2857418.png)
